2-(4-Fluorophenyl)acetylbromide

Description

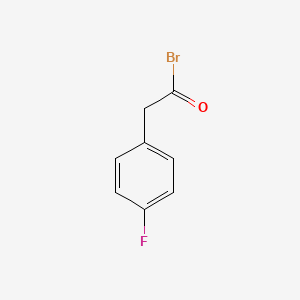

2-(4-Fluorophenyl)acetylbromide is an organobromine compound characterized by a fluorophenyl group attached to an acetylbromide moiety. The fluorine atom at the para position of the phenyl ring enhances electronic effects, influencing reactivity and binding properties. The acetylbromide functional group renders it a reactive intermediate for nucleophilic substitutions, particularly in synthesizing amides, esters, and heterocyclic compounds .

Properties

Molecular Formula |

C8H6BrFO |

|---|---|

Molecular Weight |

217.03 g/mol |

IUPAC Name |

2-(4-fluorophenyl)acetyl bromide |

InChI |

InChI=1S/C8H6BrFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 |

InChI Key |

NIXWFSXJIYEJFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)acetylbromide typically involves the bromination of 2-(4-Fluorophenyl)acetyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine and acetic acid, with the reaction being conducted at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)acetylbromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of amides or thioethers.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-(4-Fluorophenyl)acetylbromide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)acetylbromide involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom makes it a good leaving group, facilitating substitution reactions. The fluorine atom on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Bromo-N-(4-fluorophenyl)acetamide

2-Bromo-4'-methoxyacetophenone

- Structure : Contains a methoxy (-OCH3) substituent instead of fluorine at the para position.

- Key Differences :

- Methoxy groups are electron-donating, altering electronic distribution compared to electron-withdrawing fluorine.

- Higher stability under acidic conditions due to reduced ring deactivation.

- Applications : Primarily used as a synthetic intermediate under controlled conditions .

2-(4-Bromo-2-fluorophenyl)acetaldehyde

2-(4-Bromo-2,5-difluorophenyl)acetic Acid

- Structure : Replaces the acetylbromide with a carboxylic acid (-COOH) and adds a second fluorine substituent.

- Key Differences: Carboxylic acid enhances water solubility but reduces membrane permeability.

- Applications : Investigated for anti-inflammatory or antiviral activity .

Comparative Data Table

Research Findings and Trends

- Reactivity : Acyl bromides like this compound exhibit superior reactivity in nucleophilic substitutions compared to amides or aldehydes, making them pivotal in synthesizing active pharmaceutical ingredients (APIs) .

- Biological Activity : Fluorophenyl derivatives demonstrate enhanced binding to kinase receptors (e.g., Plk1) due to fluorine’s electronegativity, as seen in imidazol-5-ones .

- Stability: Methoxy-substituted analogs (e.g., 2-Bromo-4'-methoxyacetophenone) show greater stability under acidic conditions, whereas acyl bromides require stringent handling due to moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.